molecular formula C7H5FN2O B12330748 6-Fluoro-4-methoxynicotinonitrile

6-Fluoro-4-methoxynicotinonitrile

Cat. No.: B12330748
M. Wt: 152.13 g/mol
InChI Key: KNBSIXMONJLGAD-UHFFFAOYSA-N
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Description

6-Fluoro-4-methoxynicotinonitrile is a heterocyclic compound with the molecular formula C7H5FN2O. It is a derivative of nicotinonitrile, characterized by the presence of a fluorine atom at the 6th position and a methoxy group at the 4th position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-methoxynicotinonitrile typically involves the reaction of 6-fluoronicotinonitrile with methanol in the presence of a base. The reaction is carried out under reflux conditions, and the product is isolated through crystallization. Another method involves the use of Suzuki–Miyaura coupling, where 6-fluoronicotinonitrile is coupled with a methoxy-substituted boronic acid in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using the aforementioned synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The product is purified using techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-methoxynicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Fluoro-4-methoxynicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-4-methoxynicotinonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-4-methoxynicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous, such as in the design of fluorescent probes or pharmaceutical intermediates .

Properties

Molecular Formula

C7H5FN2O

Molecular Weight

152.13 g/mol

IUPAC Name

6-fluoro-4-methoxypyridine-3-carbonitrile

InChI

InChI=1S/C7H5FN2O/c1-11-6-2-7(8)10-4-5(6)3-9/h2,4H,1H3

InChI Key

KNBSIXMONJLGAD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1C#N)F

Origin of Product

United States

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